2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
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Overview
Description
2-[4-(Benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a compound that falls under the category of hydrazinecarbothioamides. Such compounds are known for their versatile biological activities and are often explored in drug design and development. The structure features a benzoyl group substituted with a benzyloxy and chlorine atom, attached to a hydrazinecarbothioamide moiety, along with a trifluoromethyl-substituted phenyl group.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically involves multi-step organic reactions:
Formation of the benzoyl intermediate: 4-(Benzyloxy)-2-chlorobenzoyl chloride can be synthesized by reacting 4-(benzyloxy)-2-chlorobenzoic acid with thionyl chloride.
Coupling with hydrazine derivative: The prepared benzoyl chloride is reacted with hydrazinecarbothioamide in the presence of a base like triethylamine, facilitating the formation of the hydrazinecarbothioamide linkage.
Addition of trifluoromethylphenyl group: This step involves reacting the intermediate with 3-(trifluoromethyl)aniline under heating and using a coupling agent such as EDC (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods: While precise industrial methods might vary, scale-up typically involves optimizing the reaction conditions for yield and purity. Continuous flow synthesis could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: Conversion of thioamide to sulfinyl or sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the benzoyl group could yield the corresponding alcohol.
Substitution: Various functional groups could replace the chlorine or benzyloxy groups via nucleophilic aromatic substitution or electrophilic substitution, respectively.
Common reagents and conditions:
Oxidation: Hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halides or alcohols in the presence of bases or catalysts.
Major products formed:
Sulfinyl derivatives from oxidation.
Alcohols from reduction.
A variety of substituted benzenes from substitution reactions.
Scientific Research Applications
In chemistry:
Catalysts: Potential to act as ligands or catalysts in organic reactions.
Synthesis intermediates: Useful intermediates in the synthesis of more complex molecules.
In biology:
Enzyme inhibition: Exploration as inhibitors for various enzymes.
Bioactive compounds: Potential in designing new drugs for therapeutic use.
In medicine:
Anticancer agents: Due to its structural resemblance to known therapeutic compounds, it might exhibit antiproliferative properties.
Anti-inflammatory and antimicrobial properties: Further exploration can reveal its potential in treating infectious and inflammatory conditions.
In industry:
Pharmaceutical manufacturing: As an intermediate in the production of complex pharmaceuticals.
Mechanism of Action
Comparing 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide with other hydrazinecarbothioamide derivatives reveals its uniqueness in:
Functional groups: The combination of a benzyloxy and trifluoromethyl groups which could impart unique biological properties.
Reactivity: Enhanced reactivity due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Comparison with Similar Compounds
N-benzoyl-N'-arylthioureas.
Hydrazinecarboxamides with different substituents.
Benzoylhydrazides.
Through these comparisons and analyses, it becomes clear that 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a versatile compound with potential applications across various fields. Exploring its chemical behavior, synthetic routes, and biological impacts can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O2S/c23-19-12-17(31-13-14-5-2-1-3-6-14)9-10-18(19)20(30)28-29-21(32)27-16-8-4-7-15(11-16)22(24,25)26/h1-12H,13H2,(H,28,30)(H2,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPZQOOWMBABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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